1,3-dimethyl-1H-pyrazol-4-amine
Overview
Description
1,3-Dimethyl-1H-pyrazol-4-amine is a compound that has been explored in various chemical studies due to its potential as a ligand in metal complexes and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of 1,3-dimethyl-1H-pyrazol-4-amine-related compounds often involves reactions such as aminoalkylation, involving the addition of aminoalkyl groups to the pyrazole ring. For example, Esquius et al. (2000) synthesized derivatives by aminoalkylation of 3,5-dimethylpyrazole (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).
Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-1H-pyrazol-4-amine derivatives shows variations based on the substituents attached to the pyrazole ring. Structural studies often involve techniques like X-ray crystallography and NMR spectroscopy. An example is the work of Hayvalı et al. (2010), who characterized Schiff base ligands derived from pyrazole using X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
1,3-Dimethyl-1H-pyrazol-4-amine and its derivatives participate in various chemical reactions, forming complex structures with metal ions or undergoing transformations like cycloadditions and domino reactions. For example, Zamora et al. (2004) studied its reactivity toward Rh(I) and the crystal structure of the resulting compound (Zamora, Pons, Solans, Font‐Bardia, & Ros, 2004).
Scientific Research Applications
Water-Soluble Pyrazolate Rhodium(I) Complexes : The synthesis of new water-soluble pyrazolate rhodium(I) complexes was enabled by using new 3,5-dimethyl-4-aminomethylpyrazole ligands, soluble in polar solvents like water (Esquius et al., 2000).
Reactions of Substituted Oxazole-Carbonitrile : A study on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile revealed various reaction pathways with nitrogen bases, resulting in nucleophilic replacement and other transformations (Shablykin et al., 2008).
Pharmacological Properties : N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles demonstrated local anesthetic, analgesic, and platelet antiaggregating activities, with moderate anti-inflammatory and antipyretic properties (Bruno et al., 1994).
Asymmetric Imines and Metal Polynuclear Complexes : A method for synthesizing 4-phenyl-1H-pyrazoles with formyl or hydroxymethyl groups could lead to new asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Functionalization of Methyl Group in Pyrazoles : Selective functionalization of one methyl group in 3,5-dimethyl-4-substituted-1H-pyrazoles provided a new route to azoles with coordinating substituents (Lammers et al., 1995).
Synthesis of Indolin-2-ones : A one-pot, three-component synthesis approach was developed for 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones (Ahadi et al., 2010).
Microwave-Assisted Amidination : A convenient, one-step method using polymer-bound 1H-pyrazole-1-carboxamidine allowed the amidination of primary and secondary amines into unprotected guanidines, with potential for recycling (Solodenko et al., 2006).
Synthesis of Flexible Ligands : A superbasic medium enabled the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands using pyrazoles and various alkylating agents (Potapov et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKRXWNAFFPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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